1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one
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Overview
Description
1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an ethanone group
Preparation Methods
The synthesis of 1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-(ethylsulfanyl)benzene.
Reaction Conditions: The compound is subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and ethanone groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[5-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.
1-[5-Chloro-2-(propylsulfanyl)phenyl]ethan-1-one: The propylsulfanyl group introduces additional steric hindrance, potentially altering the compound’s properties.
1-[5-Chloro-2-(butylsulfanyl)phenyl]ethan-1-one: The butylsulfanyl group further increases steric effects and may impact the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-ethylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJNAFQHOSAGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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